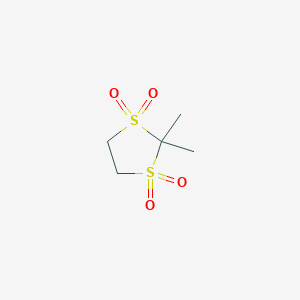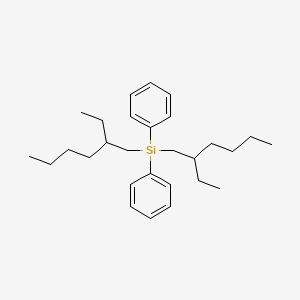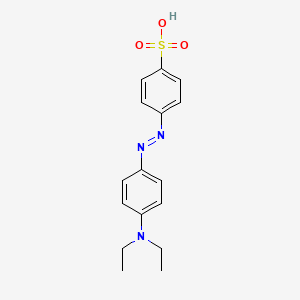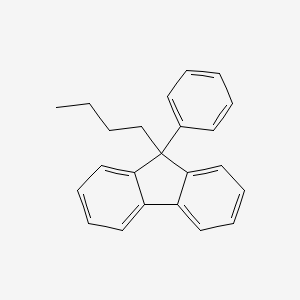
9-Butyl-9-phenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-9-phenyl-9H-fluorene is an organic compound with the molecular formula C23H22 It is a derivative of fluorene, where the hydrogen atoms at the 9-position are substituted with butyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-phenyl-9H-fluorene typically involves the reaction of fluorene with butyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene is reacted with butyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the Friedel-Crafts alkylation reaction. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Introduction of halogen or nitro groups.
Aplicaciones Científicas De Investigación
9-Butyl-9-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Mecanismo De Acción
The mechanism of action of 9-Butyl-9-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The compound can participate in π-π interactions and charge transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as light emission in OLEDs or charge separation in OPVs.
Comparación Con Compuestos Similares
Similar Compounds
9-Bromo-9-phenylfluorene: Similar structure but with a bromine atom instead of a butyl group.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains two hydroxyphenyl groups at the 9-position.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
Uniqueness
9-Butyl-9-phenyl-9H-fluorene is unique due to the presence of both butyl and phenyl groups at the 9-position, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics and stability.
Propiedades
Número CAS |
88223-33-0 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
9-butyl-9-phenylfluorene |
InChI |
InChI=1S/C23H22/c1-2-3-17-23(18-11-5-4-6-12-18)21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16H,2-3,17H2,1H3 |
Clave InChI |
NPHNGFPRFFCYLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


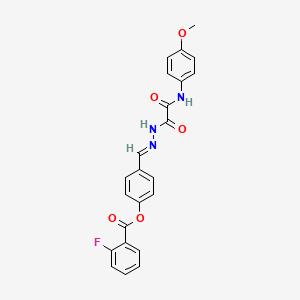
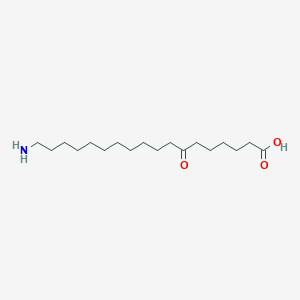

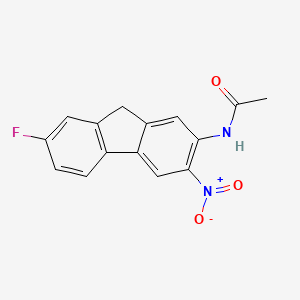
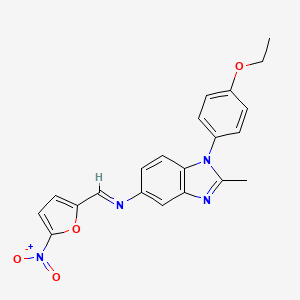
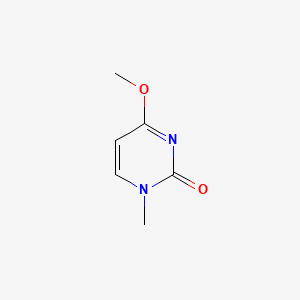
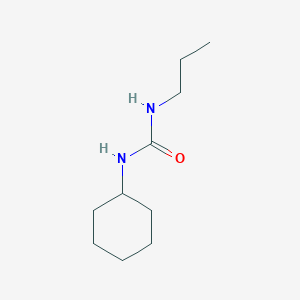

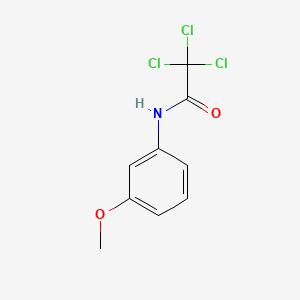
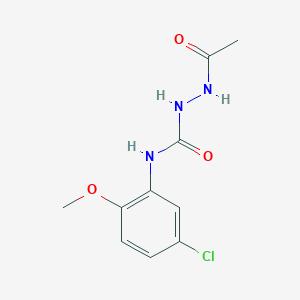
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
